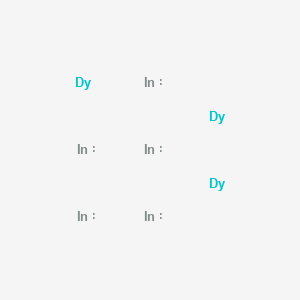
Dysprosium--indium (3/5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium–indium (3/5) is a compound formed by the combination of dysprosium and indium in a 3:5 ratio. Dysprosium is a rare-earth element with the atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption cross-section . Indium, with the atomic number 49, is a post-transition metal known for its softness and malleability . The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–indium (3/5) typically involves the coprecipitation of dysprosium and indium hydroxides from solutions of their nitrate and chloride salts using ammonia . The coprecipitated hydroxides are then subjected to thermal decomposition at temperatures up to 500°C to produce nanodispersed mixed oxides of dysprosium and indium .
Industrial Production Methods: Industrial production of dysprosium–indium (3/5) involves similar methods but on a larger scale. The process begins with the extraction and purification of dysprosium and indium from their respective ores. The purified elements are then combined in the desired ratio and subjected to thermal treatment to produce the final compound .
化学反応の分析
Types of Reactions: Dysprosium–indium (3/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Dysprosium reacts readily with oxygen to form dysprosium (III) oxide, while indium can form indium (III) oxide under similar conditions .
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–indium (3/5) include oxygen, halogens, and acids. For example, dysprosium reacts with halogens to form dysprosium (III) halides, and indium reacts with acids to form indium salts .
Major Products Formed: The major products formed from the reactions of dysprosium–indium (3/5) include dysprosium (III) oxide, indium (III) oxide, and various dysprosium and indium halides .
科学的研究の応用
Dysprosium–indium (3/5) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology, it is used in the development of imaging agents for medical diagnostics. In medicine, it is used in the production of certain types of medical devices. In industry, it is used in the production of high-performance magnets and other advanced materials .
作用機序
The mechanism by which dysprosium–indium (3/5) exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium’s high magnetic susceptibility and indium’s electronic properties contribute to the compound’s overall behavior. The molecular targets and pathways involved include interactions with magnetic fields and electronic transitions .
類似化合物との比較
Similar Compounds: Similar compounds to dysprosium–indium (3/5) include other rare-earth metal and post-transition metal combinations, such as dysprosium–gallium and dysprosium–aluminum .
Uniqueness: Dysprosium–indium (3/5) is unique due to the specific combination of dysprosium’s magnetic properties and indium’s electronic properties. This combination results in a compound with enhanced performance in applications requiring both high magnetic susceptibility and electronic conductivity .
特性
CAS番号 |
80103-69-1 |
|---|---|
分子式 |
Dy3In5 |
分子量 |
1061.59 g/mol |
InChI |
InChI=1S/3Dy.5In |
InChIキー |
VUHLUXNHJWDUQW-UHFFFAOYSA-N |
正規SMILES |
[In].[In].[In].[In].[In].[Dy].[Dy].[Dy] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


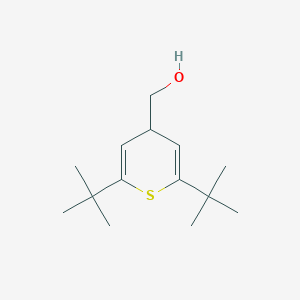
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
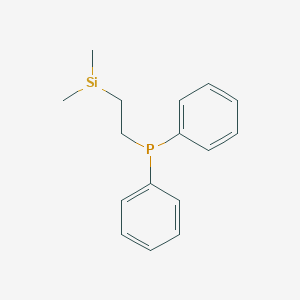
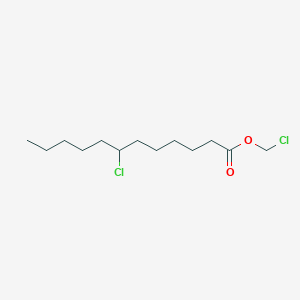
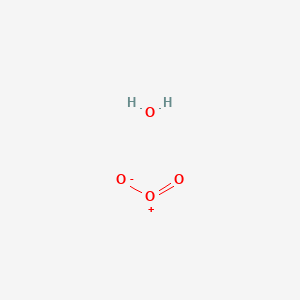
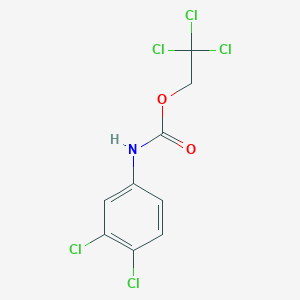
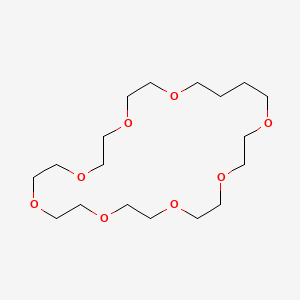
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
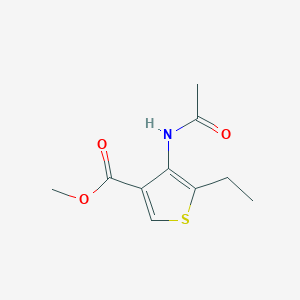
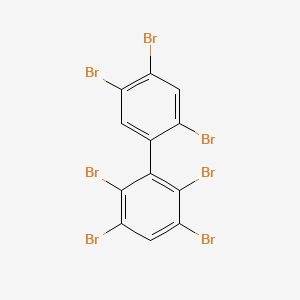
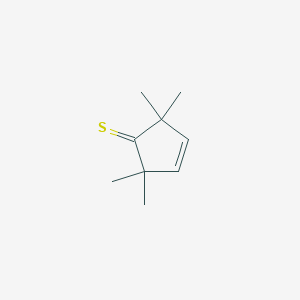
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
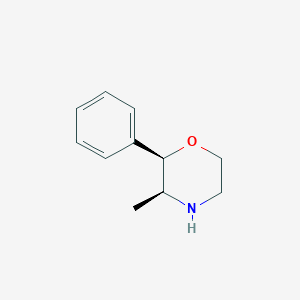
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
